molecular formula C27H44O2 B1259435 22R-hydroxydesmosterol CAS No. 54604-98-7

22R-hydroxydesmosterol

Cat. No.: B1259435
CAS No.: 54604-98-7
M. Wt: 400.6 g/mol
InChI Key: DJZMVDQAHDXJDB-GFKLAVDKSA-N
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Description

22R-Hydroxydesmosterol is a hydroxylated derivative of desmosterol (24-dehydrocholesterol), a key intermediate in cholesterol biosynthesis. Its structure features a hydroxyl group at the C-22 position in the R-configuration, distinguishing it from non-hydroxylated or differently substituted sterols. Hydroxylated sterols are critical in membrane dynamics, signaling pathways, and as precursors for bioactive molecules .

Properties

CAS No.

54604-98-7

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h6-7,18,20-25,28-29H,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

DJZMVDQAHDXJDB-GFKLAVDKSA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CC=C(C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CC=C(C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CC=C(C)C)O

Synonyms

22(R)-hydroxydesmosterol
22(R)-hydroxydesmosterol, (3 beta,22S)-isomer
cholesta-5,24-diene-3 beta-22-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and biochemical distinctions between 22R-hydroxydesmosterol and analogous sterols:

Compound Molecular Formula CAS Number Structural Features Biological Role/Source Key Research Findings
22R-Hydroxydesmosterol C27H44O2 (inferred) Not explicitly listed C-22 hydroxyl (R-configuration), Δ24 double bond Likely involved in cholesterol biosynthesis Hypothesized to modulate membrane fluidity and enzymatic activity in sterol pathways
22-Dehydrodesmosterol C27H42O 23656-66-8 Δ22 double bond, no hydroxyl group Plant/fungal membranes; precursor for sterols Structural analog of desmosterol; may influence membrane rigidity
22(R)-Hydroxycholesterol C27H46O2 17954-98-2 C-22 hydroxyl (R-configuration), saturated side chain Lab chemical; oxysterol signaling molecule Classified as acutely toxic (oral, dermal); used in studies on lipid metabolism
22-Hydroxyclerosterol C29H48O2 Not explicitly listed C-22 hydroxyl, clerosterol backbone (Δ5,7,24) Isolated from Allexis caulifloris Exhibits antitrypanosomal activity (IC50 ~3.5 µM) and cytotoxicity
22-Dehydroclerosterol C29H46O 26315-07-1 Δ22 double bond, clerosterol backbone Fungal/plant membranes Enhances membrane stability; potential precursor for glycosides (e.g., 22-dehydroclerosterol glucoside)

Structural and Functional Analysis

  • Hydroxylation vs. Double Bonds: The presence of a hydroxyl group at C-22 (as in 22R-hydroxydesmosterol and 22(R)-hydroxycholesterol) enhances polarity and solubility compared to non-hydroxylated analogs like 22-dehydrodesmosterol. This modification may influence interactions with enzymes (e.g., cytochrome P450) or membrane receptors .
  • Side-Chain Modifications: 22-Hydroxyclerosterol and 22-dehydroclerosterol feature a clerosterol backbone (Δ5,7,24 sterol), distinct from desmosterol derivatives. This structural divergence correlates with species-specific biological roles, such as antitrypanosomal activity in plants .

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